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Compound of Interest

Compound Name: [1,2,3]Triazolo[1,5-a]pyridine

Cat. No.: B1296001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous compounds targeting a range of biological entities, most notably protein

kinases. Understanding the cross-reactivity profile of these compounds is paramount for

developing selective and safe therapeutics. This guide provides an objective comparison of the

cross-reactivity of several triazolo[1,5-a]pyridine-based compounds, supported by experimental

data and detailed methodologies.

Comparative Analysis of Kinase Inhibitor Selectivity
The following tables summarize the inhibitory activity of representative triazolo[1,5-a]pyridine-

based compounds against their primary targets and key off-targets. The data, presented as

half-maximal inhibitory concentrations (IC50), allows for a direct comparison of their selectivity

profiles.
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Compound
Name

Primary
Target(s)

IC50 (nM)
vs. Primary
Target(s)

Key Off-
Target(s)

IC50 (nM)
vs. Key Off-
Target(s)

Selectivity
Fold (Off-
Target/Prim
ary Target)

CEP-33779 JAK2 1.8[1][2][3] JAK1 >72 >40[2][3]

TYK2 >1440 >800[2][3]

Filgotinib

(GLPG0634)
JAK1 10 JAK2 28 2.8

JAK3 810 81

TYK2 116 11.6

Compound J-

4
JAK1/JAK2

High

Potency[4]
JAK3

Selective

over JAK3[4]

Data not

available

Compound J-

6
JAK1/JAK2

High

Potency[4]
JAK3

Selective

over JAK3[4]

Data not

available

Note: Specific IC50 values for compounds J-4 and J-6 are not publicly available, though their

high potency and selectivity for JAK1/2 over JAK3 have been reported.[4]

Cross-Reactivity Profile of a RORγt Inverse Agonist
Compound
Name

Primary
Target

Assay Type
IC50/EC50
(nM)

Key Off-
Target(s)

Activity vs.
Key Off-
Target(s)

Compound

5a
RORγt

Luciferase

Reporter

Gene Assay

Potent

Inhibition[5]

[6][7]

RORα, RORβ

Selective

over RORα

and RORβ[8]

Human

Whole-Blood

IL-17A Assay

Potent

Inhibition[5]

[6][7]

Note: While compound 5a is reported as a potent and selective RORγt inverse agonist, specific

IC50/EC50 values from comprehensive cross-reactivity screening are not detailed in the
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available literature.[5][6][7]

Experimental Protocols
Detailed methodologies are crucial for the objective interpretation and replication of cross-

reactivity studies. Below are representative protocols for key assays.

In Vitro Kinase Assays
1. Radiometric Kinase Assay (General Protocol)

This method measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate

by the kinase.

Materials: Purified recombinant kinase, specific peptide or protein substrate, test compound

(e.g., triazolo[1,5-a]pyridine derivative), kinase reaction buffer (e.g., 20 mM HEPES pH 7.5,

10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), [γ-³³P]ATP, and phosphocellulose

filter plates.

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a microplate, add the kinase, substrate, and test compound to the kinase reaction

buffer.

Initiate the reaction by adding [γ-³³P]ATP.

Incubate the plate at a specified temperature for a set time.

Stop the reaction and spot the reaction mixture onto phosphocellulose filter plates.

Wash the filter plates to remove unincorporated [γ-³³P]ATP.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

[9]
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2. ADP-Glo™ Luminescence-Based Kinase Assay (for JAK Kinases)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase

reaction.

Materials: Recombinant human JAK kinase (JAK1, JAK2, JAK3, or TYK2), kinase-specific

peptide substrate, test compound, Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM

MgCl₂, 0.1 mg/ml BSA, 50 μM DTT), ATP, and ADP-Glo™ Kinase Assay Kit (Promega).[10]

Procedure:

Dispense serial dilutions of the test compound into a 384-well plate.

Add the JAK enzyme and substrate mixture to the wells.

Initiate the reaction by adding ATP. The final ATP concentration should be near the Km for

the specific JAK enzyme.[11]

Incubate the plate at room temperature.

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™

Reagent.

Convert the generated ADP to ATP and develop a luminescent signal by adding the

Kinase Detection Reagent.

Measure the luminescence using a plate reader.

Calculate the percent inhibition and determine the IC50 value.[10][11]

RORγt Inverse Agonist Cellular Assay
Luciferase Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.

Cell Line: A human cell line (e.g., Jurkat) co-transfected with two vectors: one expressing a

Gal4 DNA-binding domain fused to the RORγt ligand-binding domain, and another
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containing a luciferase reporter gene under the control of a Gal4 upstream activating

sequence.[12][13]

Procedure:

Plate the transfected cells in a multi-well plate.

Add serial dilutions of the test compound (e.g., compound 5a).

Incubate the cells for a specified period to allow for changes in luciferase gene expression.

Lyse the cells and add a luciferase substrate.

Measure the luminescence, which corresponds to the level of RORγt transcriptional

activity.

A decrease in luminescence indicates inverse agonist activity. Calculate the percent

inhibition and determine the IC50 value.[12]

Visualizations
Experimental Workflow for Kinase Inhibitor Cross-
Reactivity Screening
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Caption: A generalized workflow for in vitro kinase inhibitor profiling.
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Caption: Inhibition of the JAK-STAT pathway by triazolo[1,5-a]pyridine-based inhibitors.
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RORγt Signaling Pathway and Inverse Agonism
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Caption: Mechanism of RORγt inhibition by a triazolo[1,5-a]pyridine inverse agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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